![molecular formula C19H19NO8 B016381 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside CAS No. 58056-41-0](/img/structure/B16381.png)
4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside
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Overview
Description
4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside (NBMPR) is a chemical compound that is widely used in scientific research applications. It is a potent inhibitor of nucleoside transporters, which are responsible for the uptake of nucleosides into cells.
Scientific Research Applications
Substrate for Enzyme Analysis
The compound is used as a substrate to analyze the action mechanism of Pyrococcus furiosus thermostable glycosidase (PFTG) and kinetic parameters by isothermal titration calorimetry (ITC) .
Enzyme Screening
It is also used as a substrate for screening cucumber enzymes .
Glycosidase Enzyme Study
The compound serves as a substrate for GH1-glucosidase (EaBgl1A) enzyme .
β-D-mannopyranosidase Activity Determination
4-Nitrophenyl β-D-mannopyranoside or p-Nitrophenyl-β-D-mannopyranoside is a substrate for determining the activity of β-D-mannopyranosidase , an enzyme required to study about glycoproteins structural details .
Proteomics Research
This compound is used in proteomics research .
Synthesis of Iminosugars
Methyl α-D-mannopyranoside, a related compound, has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars .
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is α-mannosidase , an enzyme that catalyzes the hydrolysis of terminal, non-reducing mannose residues in mannose-rich glycoconjugates .
Mode of Action
4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside acts as a substrate for α-mannosidase . The enzyme cleaves the glycosidic bond of the compound, resulting in the release of 4-nitrophenol and a mannose derivative. The 4-nitrophenol can be detected and quantified, making this compound useful in enzyme activity assays .
Biochemical Pathways
The compound is involved in the mannose metabolic pathway . By acting as a substrate for α-mannosidase, it participates in the breakdown of mannose-rich glycoconjugates. The downstream effects of this process include the generation of mannose for use in other biochemical pathways and the modification of glycoconjugates for various cellular functions .
Pharmacokinetics
It is known to be soluble in dmf , which may influence its absorption and distribution in the body. Its bioavailability would depend on factors such as route of administration and metabolic stability.
Result of Action
The action of 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside results in the release of 4-nitrophenol, which can be detected and quantified. This allows for the measurement of α-mannosidase activity, aiding in the study of diseases related to mannose metabolism .
Action Environment
The action of 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is influenced by environmental factors such as pH and temperature, which can affect enzyme activity. Additionally, the compound should be stored at -20°C to maintain its stability .
properties
IUPAC Name |
(4aR,6R,7S,8R,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2/t14-,15-,16+,17-,18?,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBDVEKOBCWPHZ-VHXLSKCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454080 |
Source
|
Record name | 4-Nitrophenyl 4,6-O-benzylidene-alpha-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside | |
CAS RN |
58056-41-0 |
Source
|
Record name | 4-Nitrophenyl 4,6-O-benzylidene-alpha-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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